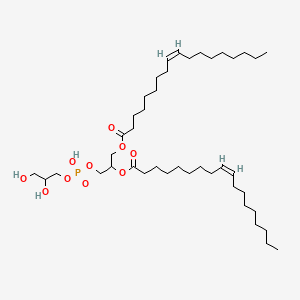

Dioleoyl phosphatidylglycerol

Description

Significance of Phosphatidylglycerols in Biological Systems

Phosphatidylglycerols (PGs) are a class of phospholipids (B1166683) that are fundamental constituents of biological membranes across all three domains of life, suggesting they perform one or more essential biological functions. nih.govnih.gov While often present in low abundance compared to other phospholipids like phosphatidylcholine (PC) and phosphatidylethanolamine (B1630911) (PE) in eukaryotes, their roles are far from minimal. nih.gov

In bacteria , particularly anaerobic and Gram-negative bacteria, PG is a vital component of the cell membrane, contributing to its fluidity, structural integrity, and protein folding and transport. metwarebio.comnih.govcreative-proteomics.com In plants and photosynthetic bacteria , PG is a key phospholipid within the thylakoid membranes, where it is integral to the structure and function of the photosynthetic machinery. metwarebio.comcreative-proteomics.com

Within animal tissues , PG is a fundamental component of cellular membranes, influencing their fluidity, stability, and dynamics. metwarebio.comcreative-proteomics.com It also serves as a precursor for the synthesis of other important lipids, such as cardiolipin (B10847521), which is essential for mitochondrial function. metwarebio.comwikipedia.org Furthermore, PG is involved in cell signaling pathways. metwarebio.comcreative-proteomics.com A notable example of PG's specialized function in mammals is its role as the second most abundant lipid component of lung surfactant, where it is crucial for proper lung function and its absence is linked to respiratory distress syndrome in premature infants. wikipedia.orgnih.gov The anionic nature of PGs also facilitates electrostatic interactions with proteins and divalent cations. nih.gov

Overview of Dioleoyl Phosphatidylglycerol as a Model Lipid

This compound (DOPG) is frequently utilized in academic research as a model lipid to construct artificial membranes, such as lipid bilayers and liposomes. Its well-defined chemical structure and physical properties make it an excellent tool for studying various biological phenomena in a controlled laboratory setting.

The use of DOPG in model systems allows researchers to investigate the fundamental aspects of membrane biology, including lipid-protein interactions, membrane fusion, and the effects of specific lipids on membrane properties. For instance, computational simulations have used DOPG bilayers to study the interaction of antimicrobial peptides with cell membranes. nih.gov DOPG vesicles have also been employed to study the physical requirements for vesicle transport and accumulation within plant cells during cell division. nih.gov Furthermore, its anionic charge is instrumental in studies involving electrostatic interactions at the membrane surface. rsc.org The liquid crystalline phase of DOPG at room temperature, due to its low melting point of -18°C, makes it suitable for creating stable, fluid model membranes. mdpi.com

Scope of Academic Inquiry into DOPG

The academic interest in DOPG spans a wide range of scientific disciplines, reflecting its versatility as a research tool. Key areas of investigation include:

Biophysics of Model Membranes: Researchers use DOPG to create model lipid bilayers and vesicles to study fundamental membrane properties. This includes investigations into membrane fluidity, bending rigidity, and the formation of different lipid phases. mdpi.comaip.org

Protein-Lipid Interactions: DOPG-containing model membranes are used to explore how proteins and peptides interact with and insert into biological membranes. nih.govlehigh.edu Studies have examined the role of anionic lipids like DOPG in the stability and function of membrane protein complexes, such as the photosynthetic cytochrome b6f complex. bohrium.com

Drug Delivery Systems: The unique physicochemical properties of DOPG have led to its investigation in the development of lipid-based drug delivery systems, such as nanoemulsions and liposomes. mdpi.comresearchgate.net For example, research has explored the use of DOPG in formulations to increase the retention and reduce the toxicity of certain drugs. researchgate.net There is also research into using DOPG liposomes as a potential treatment for chronic skin wounds. nih.gov

Cellular Processes: DOPG is used to probe the mechanisms of cellular processes like membrane fusion and cell signaling. nih.govmedchemexpress.com Studies have shown that DOPG can inhibit inflammatory responses by modulating the activity of certain cellular receptors. medchemexpress.com

Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C42H79O10P | nih.govnih.gov |

| Molecular Weight | 775.0 g/mol | nih.govnih.gov |

| IUPAC Name | [(2R)-3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate | nih.gov |

| Melting Point | -18 °C | mdpi.com |

| Hydrogen Bond Donor Count | 4 | nih.govnih.gov |

| Hydrogen Bond Acceptor Count | 10 | nih.gov |

| Rotatable Bond Count | 41 | nih.gov |

| Exact Mass | 774.54108571 Da | nih.govnih.gov |

| Monoisotopic Mass | 774.54108571 Da | nih.govnih.gov |

| Topological Polar Surface Area | 149 Ų | nih.govnih.gov |

| Heavy Atom Count | 53 | nih.gov |

| XLogP3 | 12.5 | nih.gov |

Structure

2D Structure

Properties

Molecular Formula |

C42H79O10P |

|---|---|

Molecular Weight |

775 g/mol |

IUPAC Name |

[3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate |

InChI |

InChI=1S/C42H79O10P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-41(45)49-37-40(38-51-53(47,48)50-36-39(44)35-43)52-42(46)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,39-40,43-44H,3-16,21-38H2,1-2H3,(H,47,48)/b19-17-,20-18- |

InChI Key |

DSNRWDQKZIEDDB-CLFAGFIQSA-N |

SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCC=CCCCCCCCC |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCC/C=C\CCCCCCCC |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCC=CCCCCCCCC |

Synonyms |

1,2-dioleoyl-sn-glycero-3-phospho(1-rac-glycerol) 1,2-dioleoyl-sn-glycero-3-phosphoglycerol 1,2-dioleoyl-sn-glycero-3-phosphoglycerol, (R-(R*,S*))-(Z)-isomer 1,2-dioleoyl-sn-glycero-3-phosphoglycerol, (Z)-isomer 1,2-dioleoylphosphatidylglycerol di-C18-1(C)-PG DOPG |

Origin of Product |

United States |

Biological Roles and Physiological Significance of Dioleoyl Phosphatidylglycerol

Role in Cellular Membrane Structure and Function

Dioleoyl phosphatidylglycerol plays a noteworthy role in mitochondrial function. nih.gov In mammalian cells, phosphatidylglycerol is the direct precursor for the synthesis of cardiolipin (B10847521) (diphosphatidylglycerol), a signature lipid of the inner mitochondrial membrane that is crucial for its structure and function. nih.gov The inner mitochondrial membrane's lipid composition is quite stable across different tissues and is similar to that of bacterial membranes, with a high concentration of non-bilayer lipids like phosphatidylethanolamine (B1630911) and cardiolipin. umich.edu

Research has shown that DOPG can directly impact mitochondrial activity. Supplementation with DOPG has been found to enhance mitochondrial function in macrophage cell lines. nih.govarvojournals.org Specifically, in RAW 264.7 macrophage cells where an activator of Toll-like receptor 4 (TLR4) induced mitochondrial dysfunction, the addition of DOPG restored normal mitochondrial function. nih.gov This restoration is linked to an increase in ATP provision, which can fuel processes like cell migration and proliferation. arvojournals.org Phosphatidylglycerol has also been shown to help restore the membrane potential in depleted mitochondria. arvojournals.org

In oxygenic photosynthetic organisms, the thylakoid membrane is the site of light-dependent reactions. nih.govfrontiersin.org The lipid composition of these membranes is highly conserved and consists of two galactolipids (monogalactosyldiacylglycerol and digalactosyldiacylglycerol), a sulfolipid (sulfoquinovosyldiacylglycerol), and one major phospholipid, phosphatidylglycerol (PG), which accounts for about 10-13% of total lipids. frontiersin.orgnih.gov

DOPG, as a species of PG, plays a direct structural role in stabilizing photosynthetic protein complexes. nih.gov Studies on the cytochrome b6f complex purified from spinach have shown that DOPG is one of the lipids that provides structural stability. nih.gov It is estimated that approximately 30% of the total PG in thylakoid membranes is specifically and tightly associated with photosystem I (PSI) and photosystem II (PSII) complexes, rather than being part of the general lipid bilayer. nih.govfrontiersin.org This substantial allocation underscores the essential role of PG in the structure and function of the photosystems. nih.govfrontiersin.org The specific integration of PG deep within these complexes suggests a specialized mechanism for its incorporation, possibly coordinated with the synthesis of photosynthetic proteins and pigments. nih.govfrontiersin.org

Table 1: Distribution and Function of this compound in Biological Membranes

| Membrane Type | Presence/Distribution | Key Functions |

| Prokaryotic Membranes | Constitutes a significant portion (e.g., ~23% of E. coli inner membrane lipids). pnas.org | Activates membrane-associated enzymes; essential for protein translocation. researchgate.netresearchgate.net |

| Eukaryotic Intracellular Membranes | Present as one of many diverse phospholipid species. umich.edu | Contributes to overall membrane properties and surface charge. nih.gov |

| Mitochondrial Membranes | Serves as a direct precursor to cardiolipin. nih.gov | Enhances mitochondrial function and restores membrane potential. nih.govarvojournals.org |

| Thylakoid Membranes | Comprises ~10-13% of total lipids; ~30% of this is bound to photosystems. nih.govfrontiersin.orgnih.gov | Provides structural stability to photosynthetic complexes like cytochrome b6f and photosystems I & II. nih.govfrontiersin.orgnih.gov |

Functional Implications in Cellular Processes

The lipid environment of a membrane significantly influences the folding, structure, and function of its associated proteins. researchgate.net this compound, as an anionic phospholipid, has been shown to exert specific effects on a variety of membrane proteins through both direct binding and modulation of the membrane's physical properties.

Studies on protein translocation in bacteria have highlighted the necessity of acidic phospholipids (B1166683). pnas.orgresearchgate.net The bacterial protein translocation machinery, which includes the peripheral ATPase SecA and the integral membrane protein complex SecYEG, requires these lipids for activity. pnas.org Inner membrane vesicles from E. coli depleted of acidic phospholipids are unable to bind the SecA protein with high affinity and cannot support protein translocation. researchgate.net However, the reconstitution of the SecY/E membrane domain into proteoliposomes composed predominantly of DOPG allows for the efficient catalysis of preprotein translocation, demonstrating a direct functional requirement for this lipid. researchgate.net

The interaction between the peripheral mitochondrial protein cytochrome c and DOPG has also been studied in detail. Isothermal titration calorimetry and differential scanning calorimetry have shown that cytochrome c binds to negatively charged DOPG vesicles. nih.gov This binding, which is dependent on ionic strength, induces a conformational change in the protein and supports the hypothesis that it partially penetrates the lipid bilayer. nih.gov The stability of cytochrome c is reduced upon binding to DOPG, as indicated by a significant lowering of its thermal denaturation temperature. nih.gov

In photosynthetic membranes, the activity of the cytochrome b6f complex, which can be lost upon removal of phospholipids, can be significantly restored by the addition of the anionic lipid PG. bohrium.com This restoration is attributed to the stabilization of key functional sites within the protein complex. bohrium.com

Furthermore, the presence of anionic lipids like DOPG can stabilize the transmembrane (TM) orientation of certain protein helices. For hydrophobic helices flanked by cationic (positively charged) residues, the stability of their transmembrane configuration is significantly increased in the presence of anionic lipids such as DOPG and dioleoylphosphatidylserine (DOPS). nih.gov This stabilizing effect is observed at physiologically relevant concentrations of 20-30 mol% anionic lipid. nih.gov

Table 2: Influence of this compound on Membrane-Associated Proteins

| Protein/Complex | Organism/System | Observed Effect of DOPG/PG |

| SecY/E Translocon | Escherichia coli | Enables efficient catalysis of preprotein translocation when reconstituted in DOPG proteoliposomes. researchgate.net |

| SecA/SecYEG Complex | Bacteria | Acidic phospholipids like PG are required for high-affinity binding of SecA and overall translocation activity. pnas.orgresearchgate.net |

| Cytochrome c | Mitochondria (model system) | Binds to DOPG vesicles, causing a conformational change, partial membrane penetration, and reduced thermal stability. nih.gov |

| Cytochrome b6f Complex | Photosynthetic organisms | Addition of PG restores enzymatic activity by stabilizing the complex. bohrium.com |

| Hydrophobic Helices | Model Membranes | Stabilizes the transmembrane configuration of helices that have cationic flanking residues. nih.gov |

Mediation of Intracellular Signaling Pathways

This compound (DOPG) plays a significant role in mediating intracellular signaling pathways, primarily through its interaction with key signaling proteins and its influence on the generation of second messengers.

One of the well-documented roles of DOPG is its involvement in the activation of Protein Kinase C (PKC) isoforms. nih.govnih.gov Classical and novel PKCs are crucial regulators of a vast array of cellular processes. nih.govelifesciences.org Their activation is a multi-step process that often involves translocation from the cytosol to cellular membranes. nih.govnih.gov This recruitment is triggered by second messengers like diacylglycerol (DAG) and intracellular calcium. nih.govnih.gov Anionic phospholipids, such as DOPG, are thought to facilitate the initial interaction of PKC's C2 domain with the membrane, which is a prerequisite for the subsequent binding of DAG to the C1 domain, leading to full enzymatic activation. nih.gov Specifically, the interaction of the C2 domain with acidic phospholipids like DOPG is essential for anchoring the enzyme to the plasma membrane. molbiolcell.org Furthermore, some studies suggest that DOPG itself can directly modulate PKC activity. nih.gov

DOPG also serves as a precursor for other signaling lipids. For instance, in macrophages, DOPG can be converted to bis(monoacylglycero)phosphate (BMP), which accumulates in late endosomes. ahajournals.org This accumulation has been shown to induce a redistribution of intracellular cholesterol, affecting pathways such as the Liver-X Receptor/ATP-Binding Cassette Transporter A1/ATP-Binding Cassette Transporter G1 pathway, which is critical for cholesterol efflux. ahajournals.org

Moreover, the presence of DOPG in membranes can influence the activity of G protein-coupled receptors (GPCRs), which constitute the largest family of human membrane proteins responsible for transmitting extracellular signals to the cell interior. frontiersin.org For example, in the case of the β2-adrenergic receptor, the presence of negatively charged lipids like DOPG in the membrane can modulate the binding and conformation of signaling partners like β-arrestin2, thereby steering different intracellular signaling outcomes. frontiersin.org The interplay between acidic lipids and receptor phosphorylation plays a crucial role in the formation of the receptor-arrestin complex, highlighting the nuanced role of the lipid environment in signal transduction. frontiersin.org

Specific Biological Contexts

Contribution to Bacterial Physiology and Adaptation

This compound (DOPG) is a significant phospholipid component of bacterial membranes, particularly in Gram-positive bacteria, and plays a crucial role in their physiology and adaptation to diverse environments. acs.orgmdpi.comresearchgate.net The composition of bacterial membranes, including the proportion of phospholipids like DOPG, is not static but is actively remodeled in response to environmental cues to maintain optimal membrane function. researchgate.net

DOPG is also a precursor for the synthesis of other important membrane lipids. In many bacteria, PG is modified by the addition of amino acids, forming lipoamino acids. nih.govseppic.comgerli.com For example, in Staphylococcus aureus, the enzyme MprF synthesizes lysyl-phosphatidylglycerol (Lysyl-PG) by adding lysine (B10760008) to PG. nih.govfrontiersin.org This modification alters the net charge of the membrane, making it more positive and thus providing a mechanism to adapt to certain environmental stresses. chapman.edunih.gov

Furthermore, cardiolipin (diphosphatidylglycerol), another important bacterial membrane phospholipid, is synthesized from two molecules of phosphatidylglycerol. nih.gov The levels of cardiolipin increase in bacteria during the stationary phase of growth and under stress conditions, suggesting its role in bacterial survival and adaptation. nih.gov The ability of bacteria to modulate the levels of DOPG and its derivatives is therefore a key strategy for adapting to changing environmental conditions and ensuring their survival. chapman.edunih.gov

Role in Microbial Resistance Mechanisms

This compound (DOPG) and its metabolic derivatives play a pivotal role in the mechanisms by which bacteria resist antimicrobial agents, particularly cationic antimicrobial peptides (AMPs) and certain antibiotics. frontiersin.orgmdpi.com

A primary mechanism of resistance involves the modification of the bacterial membrane's surface charge. chapman.edufrontiersin.org Many AMPs are cationic and are attracted to the negatively charged bacterial membrane, which is often rich in anionic phospholipids like DOPG. nih.govmdpi.com Bacteria can counteract this by reducing the net negative charge of their membranes. One well-studied mechanism is the synthesis of lysyl-phosphatidylglycerol (Lysyl-PG) from PG, a reaction catalyzed by the MprF enzyme in bacteria like Staphylococcus aureus. nih.govfrontiersin.org The addition of the positively charged lysine to the PG headgroup neutralizes the negative charge, leading to electrostatic repulsion of cationic AMPs and reduced susceptibility. chapman.edunih.govfrontiersin.org

The physical properties of the membrane, influenced by its lipid composition, also affect antibiotic diffusion. Studies have shown that the presence of DOPG can slow down the passive diffusion of certain antibiotics, like norfloxacin, across the membrane. nih.gov Furthermore, the development of bacteriomimetic liposomes, which mimic the lipid composition of bacterial membranes and often contain DOPG, is being explored as a strategy to improve the efficacy of antibiotics against resistant strains. nih.gov These liposomes can enhance the delivery of encapsulated drugs to bacteria. nih.gov The increasing prevalence of antimicrobial resistance is a major global health concern, and understanding the role of membrane lipids like DOPG in resistance mechanisms is crucial for developing new therapeutic strategies. mdpi.comosu.educdc.gov

Involvement in Anti-inflammatory Processes at a Cellular Level

This compound (DOPG) has been shown to possess significant anti-inflammatory properties at the cellular level, primarily by modulating the activation of the innate immune system. researchgate.netnih.gov

A key mechanism of DOPG's anti-inflammatory action is the inhibition of Toll-like receptor (TLR) signaling. researchgate.netnih.govnih.gov TLRs are pattern recognition receptors that play a crucial role in the innate immune response by recognizing pathogen-associated molecular patterns (PAMPs) from microbes and danger-associated molecular patterns (DAMPs) released from damaged host cells. researchgate.netmdpi.com Activation of TLRs, such as TLR2 and TLR4, triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and chemokines. nih.govmdpi.com

Research has demonstrated that DOPG can inhibit the activation of both TLR2 and TLR4. researchgate.netnih.gov It has been shown to suppress the production of inflammatory mediators like interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in keratinocytes and macrophages stimulated with PAMPs or DAMPs like S100A9 and heat shock protein B4 (HSPB4). researchgate.netnih.govdntb.gov.ua The mechanism of this inhibition is not fully elucidated but may involve direct interaction with components of the TLR signaling complex, such as CD14 and MD-2. mdpi.com

Furthermore, DOPG has been found to inhibit the nuclear translocation of NF-κB, a key transcription factor that regulates the expression of many pro-inflammatory genes, in response to S100A9 stimulation in a macrophage cell line. researchgate.net In a neonatal piglet model of acute respiratory distress syndrome, the administration of DOPG was shown to inhibit the activity of polymorphonuclear leukocytes and the production of IL-6, contributing to reduced pulmonary edema. physiology.org

These findings suggest that DOPG acts as an endogenous regulator of inflammation, and its anti-inflammatory effects could have therapeutic potential for inflammatory conditions. researchgate.netnih.gov

Biophysical Characterization of Dioleoyl Phosphatidylglycerol in Model Membranes

Membrane Formation and Organization

Formation of Lipid Bilayers and Vesicles

As an amphipathic molecule, DOPG readily self-assembles in aqueous solutions to form lipid bilayers, which are the fundamental structures of cell membranes. researchgate.net This assembly process minimizes the unfavorable contact between the hydrophobic acyl chains and water, while allowing the hydrophilic headgroups to remain hydrated. These bilayers can close upon themselves to form vesicles, which are spherical shells enclosing an aqueous core.

DOPG can form stable large unilamellar vesicles (LUVs), which are vesicles with a single bilayer. liposomes.caacs.org The size of these vesicles can be influenced by the lipid concentration. acs.org Common laboratory techniques for producing DOPG-containing vesicles include extrusion, where a suspension of multilamellar vesicles is forced through a membrane with a defined pore size to create more uniform LUVs. acs.orgbiorxiv.org Other methods such as gentle hydration and electroformation are also used to generate giant unilamellar vesicles (GUVs) containing DOPG. biorxiv.orgresearchgate.net

Influence on Membrane Fluidity and Phase Behavior

The physical state of a lipid bilayer, often described in terms of its fluidity and phase, is critical for its biological function. DOPG significantly influences these properties. The two unsaturated oleoyl (B10858665) chains of DOPG introduce kinks into the hydrophobic core of the membrane, preventing tight packing of the lipid tails and thereby increasing membrane fluidity. The gel-to-liquid crystalline phase transition temperature (Tm) of pure DOPG is -18°C, meaning it exists in a fluid state under typical physiological conditions. avantiresearch.com

In multicomponent membranes, DOPG plays a key role in modulating phase separation. Experimental studies on mixtures of saturated and unsaturated lipids have shown that DOPG, as an unsaturated anionic lipid, tends to suppress the formation of distinct lipid domains. This is in contrast to its saturated counterpart, dipalmitoylphosphatidylglycerol (B1197311) (DPPG), which enhances phase separation. When mixed with lipids that have higher transition temperatures, such as dipalmitoylphosphatidylcholine (DPPC), DOPG can lower and broaden the main phase transition of the mixture. nih.gov The interaction of DOPG with peripheral proteins like cytochrome c can also influence the phase diagram of multicomponent membranes, in some cases expanding the region of phase coexistence. mpg.de

Determination of Monolayer Spontaneous Curvature

Every lipid monolayer has an intrinsic or spontaneous curvature, which is the curvature it would adopt in the absence of any external constraints. This property is dictated by the relative sizes of the hydrophilic headgroup and the hydrophobic tail region. Using small-angle X-ray scattering (SAXS) on inverted hexagonal phases (HII), the monolayer spontaneous curvature (J₀) of DOPG has been experimentally determined. brighton.ac.uknih.govrsc.org

In the presence of 150 mM NaCl, DOPG exhibits a slight negative spontaneous curvature. However, this property is highly sensitive to the ionic environment. The addition of divalent cations, such as magnesium (Mg²⁺), which can screen the electrostatic repulsion between the negatively charged headgroups, leads to a dramatic increase in the magnitude of the negative spontaneous curvature. plos.org This effect is due to a reduction in the effective area of the headgroup relative to the tail region, promoting a more cone-like molecular shape.

Table 1: Monolayer Spontaneous Curvature (J₀) of DOPG Under Different Ionic Conditions

| Ionic Condition | Monolayer Spontaneous Curvature (J₀) (nm⁻¹) |

|---|---|

| 150 mM NaCl | -0.0067 ± 0.021 |

| 150 mM NaCl + 20mM MgCl₂ | -0.115 ± 0.037 |

Dynamics of DOPG within Lipid Bilayers

Lateral Diffusion and Mobility

Within the fluid lipid bilayer, individual lipid molecules are not static but are in constant motion. One of the key dynamic processes is lateral diffusion, which describes the movement of lipids within the plane of the monolayer. The rate of this movement is quantified by the lateral diffusion coefficient (D(L)).

The lateral diffusion of DOPG has been measured using techniques such as pulsed field gradient nuclear magnetic resonance (PFG-NMR). nih.govresearchgate.netuni-muenster.de These studies have revealed that the mobility of DOPG is strongly influenced by the presence of cations in the surrounding solution. Unlike zwitterionic lipids such as DOPC, whose lateral diffusion is largely unaffected by salt, the diffusion of anionic DOPG decreases as the concentration of NaCl or CaCl₂ increases. nih.govresearchgate.net This reduction in mobility is attributed to the screening of the negative charges on the DOPG headgroups by the cations. This screening reduces electrostatic repulsion, allowing for closer packing of the lipid molecules and resulting in a decreased "free area" per lipid, which in turn hinders lateral movement. nih.govresearchgate.net This effect is also observed in other anionic lipids like DMPG, although the specific response can vary. researchgate.net

Table 2: Effect of Salt on the Lateral Diffusion Coefficient (D(L)) of DOPG

| Condition | Effect on DOPG D(L) | Proposed Mechanism |

|---|---|---|

| Addition of NaCl or CaCl₂ | Decreases | Charge screening by cations leads to closer lipid packing and reduced free area. nih.govresearchgate.net |

Transbilayer Movement (Flip-Flop)

Transbilayer movement, or "flip-flop," is the process by which a lipid molecule moves from one leaflet of the bilayer to the other. For phospholipids (B1166683), this is a thermodynamically unfavorable and thus very slow process. researchgate.net The high energy barrier is associated with moving the polar, hydrophilic headgroup through the nonpolar, hydrophobic core of the membrane. In pure, protein-free model membranes, the uncatalyzed flip-flop of phospholipids like DOPG can have half-times on the order of hours to days. researchgate.net

However, certain conditions can significantly accelerate this process. For ionizable lipids like phosphatidylglycerol, a transmembrane pH gradient can induce rapid transbilayer movement. liposomes.canih.govliposomes.ca When a pH gradient is established (e.g., acidic outside, neutral inside), the DOPG headgroup on the acidic side can become protonated, neutralizing its charge. This uncharged form of the lipid can then permeate across the hydrophobic core of the bilayer much more readily. liposomes.canih.gov Studies have shown that the half-time for this pH-driven transbilayer movement can be on the order of seconds, a dramatic increase in rate compared to spontaneous flip-flop. liposomes.canih.gov The rate of this transport is modulated by factors that affect membrane packing and fluidity, such as acyl chain saturation and the presence of cholesterol. nih.gov Other factors, such as the binding of certain peptides like nisin to the membrane, have also been shown to induce transmembrane movement of phospholipids in DOPG-containing vesicles. nih.gov

Nanoparticle-Induced Lipid Recruitment Dynamics

The interaction between nanoparticles and lipid membranes containing dioleoyl phosphatidylglycerol (DOPG) instigates a dynamic recruitment process, fundamentally driven by electrostatic forces. rsc.org Coarse-grained molecular dynamics simulations reveal that the adsorption of charged nanoparticles onto heterogeneous bilayers composed of zwitterionic and anionic lipids, such as DOPG, plays a crucial role in recruiting lipids. rsc.org This recruitment is not a simple aggregation but involves a combination of lipid mobility modes: lateral diffusion, out-of-plane protrusions, and transverse flip-flops from one leaflet of the bilayer to the other. rsc.org

The primary driver for this recruitment is the electrostatic attraction between the charged nanoparticles and the anionic headgroups of DOPG lipids. rsc.org This attraction can stimulate localized protrusions of the lipids toward the adsorbed nanoparticles. These protrusions have two significant consequences: they can induce membrane bending to envelop the nanoparticles, a process relevant to endocytosis, and they can create transient defects in the lipid membrane. rsc.org These defects can, in turn, facilitate an enhanced rate of lipid flip-flop, observed to occur on the order of tens of nanoseconds in simulations. rsc.org

Research has also explored how lipid composition, including the presence of DOPG, influences the formation of nanoparticles within liposomes. In one method, liposomes containing a metal precursor and a reducing agent are used as nanoreactors. The lipid composition significantly affects the resulting nanoparticle size. For instance, palladium nanoparticles prepared in liquid-phase DOPG liposomes were smaller (2.6 ± 0.7 nm) compared to those formed in dioleoyl phosphatidylethanolamine (B1630911) (DOPE) or gel-phase dipalmitoyl phosphatidylcholine (DPPC) liposomes. nih.gov This size difference is attributed to the DOPG glycerol (B35011) head group contributing to the reduction of the palladium and the higher permeability of the liquid-phase membrane to the reducing agent. nih.gov

Furthermore, the interaction of pre-formed anionic nanoparticles with vesicles containing DOPG can lead to significant membrane deformation and the formation of pores. plos.org Studies comparing giant unilamellar vesicles (GUVs) made of DOPG/DOPC with those containing PEG-DOPE/DOPC showed that the presence of polymer-grafted lipids greatly influences the deformation of the vesicles when exposed to anionic nanoparticles. plos.org The recruitment of anionic lipids like DOPG can also be influenced by membrane curvature, suggesting a mechanism for lipid sorting on nanoparticle-patterned substrates. acs.org This selective recruitment is a key factor in the biodistribution of lipid nanoparticles (LNPs) used in therapeutics, where LNPs containing phosphatidylglycerol have shown specific delivery to the spleen. frontiersin.org

Electrostatic and Hydration Properties

Anionic Nature and Charge Distribution

The distribution of this charge on the membrane surface is not always uniform. In phase-separating model membranes composed of DOPG and a neutral saturated lipid like dipalmitoyl phosphatidylcholine (DPPC), direct measurements using quantitative surface charge microscopy revealed that the charged, disordered domains formed by DOPG are not pure. rsc.org These domains also incorporate a significant fraction of the uncharged DPPC lipids, with estimates suggesting that at least 30% of the lipids in these charged domains are DPPC. rsc.orgau.dk This finding indicates a limit to charge-based domain formation in lipid membranes. rsc.org

Interactions with Divalent Cations (e.g., Ca²⁺, Mg²⁺)

The anionic headgroup of DOPG serves as a potent interaction site for divalent cations, such as calcium (Ca²⁺) and magnesium (Mg²⁺). These interactions are critical and can induce dramatic structural changes in DOPG-containing model membranes.

Calcium (Ca²⁺): Calcium ions exhibit a very strong affinity for DOPG. plos.org This interaction can trigger significant phase transitions in lipid systems. For example, in mixed DOPG/monoolein (MO) vesicles, the addition of even low concentrations of Ca²⁺ can cause a rapid transformation from a lamellar bilayer (Lα) phase to a non-lamellar inverted hexagonal (H₂) phase. plos.orgresearchgate.net This transition is driven by the strong binding of Ca²⁺ to DOPG, which enhances the negative spontaneous curvature of the monolayers, leading to the collapse of vesicles into tubular structures. plos.orgresearchgate.net Research indicates that a binding ratio of just one Ca²⁺ ion per eight DOPG molecules is sufficient to initiate the formation of the H₂ phase. plos.org The mechanism is thought to involve a two-step process: an initial accumulation of Ca²⁺ at the lipid/water interface, followed by the formation of coordination complexes between the ion and the phosphate (B84403) groups of one or more lipid molecules. plos.org This strong binding also mediates the interaction of other molecules, such as the antibiotic daptomycin (B549167) and DNA, with DOPG-containing membranes. nih.govacs.org

Magnesium (Mg²⁺): Magnesium ions also bind to the negatively charged surface of DOPG membranes, although the resulting structural effects can differ from those induced by calcium. nih.gov Like Ca²⁺, Mg²⁺ binding can affect the thermotropic phase behavior of PG-containing membranes, increasing the energetic cost of the transition from the gel to the liquid-crystalline phase (chain melting). nih.gov Mg²⁺ is also an essential cofactor for certain enzymes that interact with phosphatidylglycerol. For instance, cardiolipin (B10847521) synthase, which utilizes PG as a substrate, requires Mg²⁺ for its activity. umich.edu In studies of the MgtA magnesium transporter, both DOPG and cardiolipin were found to restore the enzyme's ATPase activity, highlighting the specific role of anionic lipids in its function. elifesciences.org While both Ca²⁺ and Mg²⁺ interact strongly with DOPG, they are not always interchangeable and can have distinct effects on membrane-associated processes. umich.eduoup.comsemanticscholar.org

The table below summarizes key findings on the interaction of divalent cations with DOPG membranes.

| Cation | System Studied | Key Findings | Reference(s) |

| Ca²⁺ | DOPG/Monoolein (MO) Vesicles | Induces rapid Lα (bilayer) to H₂ (inverted hexagonal) phase transition. | plos.org |

| DOPG/MO Vesicles | Binding ratio of 1 Ca²⁺ per 8 DOPG molecules is sufficient for H₂ phase formation. | plos.org | |

| DOPG/Glycerol monooleate (GMO) | Mediates the restoration of cubic phases in vesicle solutions. | nih.gov | |

| DOPG/DOPC LUVs | Enhances the binding of the antibiotic daptomycin to the membrane. | acs.org | |

| Mg²⁺ | DOPG Liposomes | Binds to the negatively charged head-group region. | nih.gov |

| PG-containing membranes | Raises the energetic cost of lipid chain melting. | nih.gov | |

| Cardiolipin Synthase | Required as a cofactor for enzyme activity with PG as a substrate. | umich.edu | |

| MgtA Transporter | DOPG restores ATPase activity, indicating a lipid-dependent function. | elifesciences.org |

Hydration Properties of the Polar Head Group

The polar headgroup of DOPG and its associated negative charge significantly influence the structure and dynamics of water at the membrane interface. ccmb.res.in The interface is not a simple boundary but a region of highly structured and dynamic water molecules forming a hydration shell. ccmb.res.in

Studies comparing anionic DOPG membranes with zwitterionic DOPC membranes have shown distinct differences in their hydration shells. The introduction of negatively charged DOPG into a lipid monolayer has been shown to enhance the ordering of interfacial water molecules. nih.gov This is in contrast to positively charged lipids, which tend to disrupt the water structure. nih.gov Molecular dynamics simulations further support this, indicating that water molecules near a phosphatidylglycerol interface are highly polarized and exhibit different ordering compared to those near a phosphatidylcholine interface. nih.gov

The dynamics of this interfacial water are also affected. Terahertz time-domain spectroscopy experiments on hydrated bilayers revealed that the collective hydrogen bond network dynamics of water are sensitive to the lipid headgroup charge. ccmb.res.in While the presence of an interface, in general, slows down water's hydrogen bond rearrangements compared to bulk water, the specific chemical nature of the headgroup fine-tunes this effect. ccmb.res.instanford.edu

Molecular Interactions of Dioleoyl Phosphatidylglycerol with Biomacromolecules

Lipid-Protein Interactions

The negatively charged headgroup of DOPG facilitates electrostatic interactions with positively charged residues on proteins, driving many of the observed associations. These interactions can range from transient binding to the modulation of complex protein functions.

Peripheral membrane proteins associate transiently with the membrane surface, often through a combination of electrostatic and hydrophobic interactions. The presence of anionic lipids like DOPG in a membrane is a key factor in recruiting and anchoring these proteins. tandfonline.com The binding of peripheral proteins to DOPG-containing membranes is influenced by factors such as ionic strength and the lateral distribution of lipids. nih.govnih.gov

Studies on the binding of cytochrome c to DOPG dispersions have shown that the strength of the interaction decreases as ionic strength increases. nih.gov This is indicative of the electrostatic nature of the initial attraction. Furthermore, the distribution of proteins on the membrane surface is not random; the binding of one protein can influence the binding of others, an effect that can be modeled using statistical thermodynamics. nih.govku.dk The binding of positively charged peripheral proteins can induce a redistribution of negatively charged DOPG lipids in the membrane, creating localized domains enriched in the anionic lipid that enhance further protein binding. nih.govku.dk

In bacteria such as Escherichia coli, anionic phospholipids (B1166683), including phosphatidylglycerol (PG), are not uniformly distributed but are concentrated at the cell poles and the division septum. asm.org This localization creates anionic microdomains that are critical for the correct positioning and function of various peripheral membrane proteins that have an affinity for these lipids. asm.org The DolP protein, for instance, requires interaction with anionic phospholipids for its localization to the cell division site, a process essential for its function in maintaining outer membrane integrity. elifesciences.org Research suggests that PG can functionally substitute for other anionic lipids like cardiolipin (B10847521) in maintaining the anionic character of these polar regions, thereby ensuring the proper localization of essential proteins. asm.org

The lipid bilayer is not merely a passive solvent for membrane proteins; its composition and physical properties actively modulate protein structure, stability, and function. mpg.deacs.org Anionic lipids such as DOPG can have a significant impact on both integral and peripheral membrane proteins.

The presence of DOPG in a membrane can influence the insertion and folding of membrane proteins. For instance, negatively charged lipids have been shown to stimulate the translocation of the N-terminus of the Pf3 coat protein across the membrane, even in the absence of charged amino acid residues on the protein itself. nih.gov This effect is attributed to the interaction between the negatively charged lipid headgroups and the partial positive charge of the helix dipole moment. nih.gov The thermodynamic stability of α-helical membrane proteins, such as the leucine (B10760876) transporter (LeuT), is also coupled to the properties of the lipid bilayer, with changes in lipid composition, including the introduction of DOPG, affecting the unfolding free energy. pnas.org

The function of membrane proteins is also subject to modulation by the surrounding lipids. mdpi.com The activity of proteins can be influenced by hydrophobic mismatch, lipid intrinsic curvature, and lateral pressure profiles within the membrane, all of which can be altered by the lipid composition. mpg.depnas.org The loose packing of certain lipid bilayers can facilitate the docking of proteins, and the presence of specific lipids like DOPG is crucial for the function of many bacterial membrane proteins. mdpi.comwiley.com

Cytochrome c: Cytochrome c, a peripheral mitochondrial protein, interacts extensively with anionic phospholipids like DOPG. nih.govmpg.denih.gov This interaction is primarily electrostatic, involving the positively charged surface of the protein and the negatively charged DOPG headgroups. nih.gov Studies using various spectroscopic and calorimetric techniques have revealed several key aspects of this interaction:

Binding Modes: The interaction of cytochrome c with DOPG vesicles can be characterized by at least three different binding modes depending on the lipid-to-protein (L/P) ratio. At high L/P ratios, the protein binds peripherally via electrostatic forces, inducing conformational changes. As the L/P ratio decreases, a portion of the protein may anchor more deeply into the membrane, and at very low L/P ratios, protein-protein interactions on the membrane surface become significant, leading to vesicle aggregation. mpg.deacs.org

Ionic Strength Dependence: The binding affinity and enthalpy of association decrease significantly with increasing ionic strength, with no binding detected above 0.5 M NaCl. nih.gov

Conformational Changes: Upon binding to DOPG, cytochrome c undergoes a conformational change, which reduces its thermal stability. nih.gov The denaturation temperature of the protein is lowered from 83°C in solution to 50°C when bound to DOPG vesicles. nih.gov This conformational shift is thought to be relevant to its electron-transport function. ku.dk

Melittin (B549807): Melittin, the primary toxic component of bee venom, is a small, amphipathic peptide that interacts strongly with lipid membranes. Its interaction with negatively charged membranes containing DOPG leads to significant structural alterations:

Pore Formation: Melittin is known to form pores in membranes, leading to cell lysis. nih.govpnas.org In membranes containing DOPG, the strong electrostatic attraction between the positively charged peptide and the anionic lipid headgroups is a key driver of this interaction. nih.gov

Structural Changes: Melittin induces structural changes in DOPG-containing model membranes. nih.gov Unlike its effect on zwitterionic phospholipids, melittin promotes the formation of non-lamellar, inverted phases in negatively charged lipids like DOPG. nih.gov At high concentrations, melittin can act like a detergent, solubilizing the membrane. mdpi.com The process of pore formation is complex and may involve a "wedge effect," where the partial insertion of melittin distorts the lipid packing. pnas.org

Binding and Insertion: The interaction with anionic DOPG is much stronger than with zwitterionic lipids. Some models suggest that at lower concentrations, melittin accumulates at the surface of DOPG membranes, leading to membrane thinning and damage without full insertion. nih.gov

Table 1: Summary of DOPG Interactions with Cytochrome c and Melittin

| Interacting Protein | Key Interaction Features | Observed Effects on Protein/Membrane | References |

|---|---|---|---|

| Cytochrome c | Primarily electrostatic; dependent on ionic strength and lipid/protein ratio. | Induces protein conformational changes; reduces protein thermal stability; can lead to vesicle aggregation. | nih.govmpg.deacs.orgnih.gov |

| Melittin | Strong electrostatic and hydrophobic interactions; concentration-dependent. | Induces non-lamellar phases in the lipid membrane; forms pores, leading to membrane leakage and lysis; can solubilize the membrane at high concentrations. | nih.govpnas.orgnih.govmdpi.com |

Toll-like receptors (TLRs) are a class of proteins that play a crucial role in the innate immune system. DOPG has been identified as a significant modulator of TLR signaling, generally exhibiting an inhibitory effect on their activation. arvojournals.orgarvojournals.orgresearchgate.netresearchgate.net

Research has shown that DOPG can inhibit the activation of TLR2 and TLR4. researchgate.netfrontiersin.org This inhibition occurs in response to both pathogen-associated molecular patterns (PAMPs), such as microbial components, and damage-associated molecular patterns (DAMPs), which are endogenous molecules released from stressed or damaged cells. researchgate.netresearchgate.netfrontiersin.org

A specific example is the inhibition of TLR2 activation induced by heat shock protein B4 (HSPB4), a DAMP released after tissue injury. arvojournals.orgarvojournals.org Studies using macrophage and reporter cell lines demonstrated that DOPG significantly reduces the production of inflammatory mediators (e.g., IL-1α, IL-1β, IL-6, and TNFα) stimulated by HSPB4. arvojournals.org This effect was observed at DOPG concentrations as low as 10 µg/mL. arvojournals.org The proposed mechanism involves DOPG interfering with the ability of accessory proteins like CD14, which are required for TLR activation, to present the activating ligand to the receptor. arvojournals.orgresearchgate.net

Table 2: Effect of DOPG on HSPB4-Induced TLR2 Activation

| Treatment Condition | Effect on TLR2 Activation | Key Finding | References |

|---|---|---|---|

| HSPB4 (1-5 µg/mL) | Dose-dependent activation | HSPB4 is a potent activator of TLR2. | arvojournals.orgarvojournals.org |

| HSPB4 + DOPG (10-100 µg/mL) | Significant reduction in activation | DOPG inhibits the inflammatory response triggered by HSPB4. | arvojournals.orgarvojournals.orgresearchgate.net |

Aquaporin-3 (AQP3) is a membrane channel protein that transports water, glycerol (B35011), and other small solutes. nih.govmdpi.com Phospholipase D2 (PLD2) is an enzyme that catalyzes the hydrolysis of phospholipids. nih.gov A growing body of evidence indicates a direct physical and functional association between AQP3 and PLD2 in various cell types, including corneal and skin epithelial cells. frontiersin.orgnih.govmdpi.comresearchgate.net

This association forms a signaling pathway where glycerol transported into the cell by AQP3 is directly utilized by the associated PLD2 to synthesize phosphatidylglycerol (PG) through a process called transphosphatidylation. mdpi.comresearchgate.net DOPG is a specific species of PG produced through this pathway. nih.govmedchemexpress.comclinisciences.com Co-immunoprecipitation experiments have confirmed that AQP3 and PLD2 physically interact, and immunofluorescence has shown their co-localization in cells. arvojournals.orgnih.gov

The AQP3/PLD2/DOPG signaling axis is implicated in important physiological processes, particularly wound healing. nih.govmdpi.com Studies have shown that topically applied DOPG can accelerate corneal epithelial wound healing, even in mice lacking AQP3 that exhibit impaired healing. nih.govmdpi.com This suggests that the product of this enzymatic pathway, DOPG, is a critical signaling lipid that can promote cell migration and proliferation necessary for tissue repair. mdpi.com

Lipid-Peptide Interactions

The interaction of various peptides with DOPG-containing membranes is a critical area of research, particularly for understanding the mechanisms of antimicrobial peptides (AMPs) and cell-penetrating peptides. nih.govacs.org The negative charge of DOPG is often a primary determinant for the initial binding of cationic peptides. acs.orgox.ac.uk

Studies with a positively charged amphipathic vector peptide showed that it interacts strongly with DOPG monolayers, causing a greater expansion in the mean molecular area compared to zwitterionic or other anionic lipids. nih.gov This strong interaction is due to both electrostatic attraction and subsequent hydrophobic interactions. Atomic force microscopy revealed that the peptide induces the formation of specific structures, such as filaments, in the DOPG monolayer. nih.gov

The interaction of the antimicrobial peptide NK-2 with model membranes also highlights the importance of DOPG. Isothermal titration calorimetry and ζ-potential measurements showed a strong binding affinity of NK-2 for negatively charged DOPG vesicles, driven by electrostatic attraction. acs.org In contrast, the interaction with neutral vesicles was very weak. acs.org

The interaction is not solely one-way; the lipid environment also affects the peptide's structure. For example, the peptide retro-inverso-melittin, when part of the lipidated construct riDOM, displays a high affinity for lipid membranes but maintains a large fraction of β-structure, unlike the α-helical conformation often adopted by melittin. capes.gov.br These interactions can lead to transient pore formation and membrane leakiness, which are often the basis for the biological activity of lytic peptides. capes.gov.brnih.gov

Interaction with Antimicrobial Peptides and Domain Formation

Dioleoyl phosphatidylglycerol (DOPG), an anionic phospholipid, plays a crucial role in the interactions between bacterial membranes and cationic antimicrobial peptides (AMPs). These interactions often lead to the formation of lipid domains, which are localized regions of distinct lipid composition within the membrane.

Molecular dynamics simulations of mixed bilayers composed of dioleoyl-phosphatidylethanolamine (DOPE) and DOPG (in a 70/30% ratio) have shown that in the absence of AMPs, DOPG forms only small, transient clusters. uzh.chmpi-cbg.de However, upon the binding of cationic AMPs, these DOPG clusters increase in size and stability. uzh.ch This peptide-induced growth of anionic lipid domains is a key step in the mechanism of action for many AMPs. The preferential binding of AMPs to DOPG-rich areas leads to a local increase in peptide concentration, which can facilitate the formation of pores and subsequent membrane disruption. mpi-cbg.de

The formation of these domains is driven by the electrostatic attraction between the positively charged AMPs and the negatively charged headgroups of DOPG. This interaction neutralizes the charge of the PG lipids, which in turn promotes the oligomerization of the peptides on the membrane surface. mpi-cbg.de The sequestration of DOPG into these domains can have broader effects on the bacterial membrane, altering its structural and dynamic properties. mpi-cbg.de This reorganization of lipids can disrupt the function of membrane proteins and other cellular processes, contributing to the antimicrobial effect even before pore formation occurs. uzh.ch

Research has also explored the interactions of various AMPs, such as cecropin (B1577577) A and mastoparan (B549812) X, with lipid vesicles containing 1-palmitoyl-2-oleoyl-phosphatidylglycerol (POPG), a related phosphatidylglycerol. nih.gov The presence of aminoacylated phospholipids, which modify the charge of the membrane, can lead to electrostatic repulsion of cationic AMPs and stabilize the lipid bilayer against peptide-induced disruptions. nih.gov

| Antimicrobial Peptide (AMP) | Model Membrane Composition | Observed Effect on DOPG/PG | Reference |

|---|---|---|---|

| Latarcin (Ltc1) | dioleoyl-PE / dioleoyl-PG (70/30%) | Induces the growth of larger and more stable PG domains. | uzh.ch |

| General Cationic AMPs | phosphatidylethanolamine (B1630911) (PE) / phosphatidylglycerol (PG) (7/3) | Increases the size of PG clusters upon binding. | mpi-cbg.de |

| Cecropin A, Mastoparan X | 1-palmitoyl-2-oleoyl-phosphatidylcholine (POPC) / 1-palmitoyl-2-oleoyl-phosphatidylglycerol (POPG) | Aminoacylated phospholipids in the membrane lead to electrostatic repulsion of these cationic AMPs. | nih.gov |

Effects on Membrane Stability and Permeability

The presence and concentration of this compound can significantly influence the stability and permeability of lipid membranes. Membranes with a higher proportion of charged lipids like DOPG are more susceptible to destabilization upon poration. biorxiv.org

Studies on giant unilamellar vesicles (GUVs) composed of mixtures of dioleoyl phosphatidylcholine (DOPC) and DOPG have shown that a higher degree of lipid unsaturation, as found in dioleoyl lipids, can lead to lower membrane stability. biorxiv.org Vesicles with 20 mol% or more of DOPG were observed to burst upon poration, indicating a decrease in membrane stability. biorxiv.org This is attributed to the fact that charged lipid headgroups, due to electrostatic repulsion and hydration, have a larger effective area, which can lead to a decrease in the energy required to form a pore edge (edge tension). biorxiv.org

The stability of DOPG-containing membranes is also influenced by the surrounding ionic environment. The presence of divalent cations like calcium (Ca²⁺) can stabilize these membranes by interacting with the negatively charged phosphate (B84403) groups of DOPG. biorxiv.org Conversely, the removal of such cations can increase the likelihood of vesicle collapse. biorxiv.org

The permeability of membranes is also affected by the presence of DOPG. For instance, the antiviral saponin (B1150181) glycyrrhizin (B1671929) has been shown to be incorporated into DOPG bilayers, leading to a slight thinning of the membrane. mdpi.com This incorporation can increase the permeability of the cell membrane, potentially enhancing the effect of other drugs. mdpi.com Furthermore, the hydrolysis of phospholipids, which can be influenced by factors like acyl chain length and unsaturation, can produce lysolipids and fatty acids that alter membrane curvature and increase permeability. acs.org

| Factor | Effect on DOPG Membranes | Underlying Mechanism | Reference |

|---|---|---|---|

| High DOPG Concentration (≥20 mol%) | Decreased stability, prone to bursting upon poration. | Increased electrostatic repulsion between headgroups, leading to lower pore edge tension. | biorxiv.org |

| Lipid Unsaturation | Lower membrane stability. | Higher degree of unsaturation contributes to membrane destabilization. | biorxiv.org |

| Calcium Ions (Ca²⁺) | Increased membrane stability. | Binding to negatively charged DOPG headgroups, stabilizing the membrane structure. | biorxiv.org |

| Glycyrrhizin Incorporation | Increased permeability, slight membrane thinning. | Incorporation into the hydrophobic core of the bilayer can induce pore formation. | mdpi.com |

Interactions with Other Lipids and Small Molecules

Heterogeneous Phospholipid Bilayers and Lipid Mixing

In heterogeneous phospholipid bilayers, this compound exhibits specific mixing behaviors that are crucial for membrane function. In mixtures with zwitterionic phospholipids like dioleoyl phosphatidylethanolamine (DOPE), DOPG and DOPE are considered to be molecularly miscible. researchgate.net This miscibility allows for the formation of a stable, mixed bilayer.

The interaction between DOPG and other lipids can also influence the formation of lipid domains. In ternary mixtures containing saturated and unsaturated lipids, the charged headgroup of phosphatidylglycerol can play a dominant role in phase separation. arxiv.org For example, in mixtures of dipalmitoylphosphatidylcholine (DPPC), dipalmitoylphosphatidylglycerol (B1197311) (DPPG), and cholesterol, DPPG tends to repel DPPC and cholesterol, influencing the localization of cholesterol and promoting the formation of distinct lipid phases. arxiv.org

Influence of Other Membrane Components (e.g., Cholesterol)

Cholesterol is a key component of many biological membranes and its interaction with this compound can significantly modulate membrane properties. In vesicles composed of oppositely charged phospholipids, including DOPG, the presence of cholesterol has been shown to stabilize a hemifused state, inhibiting full membrane fusion. nih.gov At high concentrations (33-50 mole%), cholesterol promoted hemifusion in over 80% of observed events, whereas at low concentrations (≤10 mole%), full fusion was more common. nih.gov This stabilizing effect is attributed to cholesterol's ability to favor the formation of the hemifused intermediate and reduce membrane tension. nih.gov

The interaction between cholesterol and phospholipids is complex and depends on the specific lipid composition. Cholesterol's rigid, planar ring structure and its hydroxyl group allow it to orient itself within the phospholipid bilayer and form hydrogen bonds with other lipids. orientjchem.orgresearchgate.net In ternary mixtures of DPPC, DOPC, and cholesterol, the system can separate into liquid-ordered (Lo) and liquid-disordered (Ld) phases, with cholesterol showing a preference for the Lo phase, which is rich in saturated lipids. acs.org The flip-flop rate of cholesterol, or its movement between the two leaflets of the bilayer, is also influenced by the surrounding lipid environment, being faster in bilayers with more unsaturated lipids. acs.org

The presence of charged lipids like phosphatidylglycerol can also affect the distribution of cholesterol within the membrane. arxiv.org In some ternary mixtures, DPPG has been observed to repel cholesterol, indicating that headgroup interactions play a significant role in the lateral organization of the membrane. arxiv.org

Interactions with Flavonoids and Other Bioactive Compounds

This compound-containing membranes can interact with a variety of bioactive compounds, including flavonoids. These interactions can alter the physical properties of the membrane and are often linked to the biological activities of the compounds.

Flavonoids, a class of plant-derived polyphenolic compounds, are known to interact with lipid bilayers. nih.gov The nature of this interaction depends on the structure of the flavonoid. For example, quercetin (B1663063) and rutin (B1680289) have been shown to incorporate into dioleoyl-phosphatidylcholine (DOPC) bilayers, causing an increase in membrane undulations and a slight thinning of the bilayer. researchgate.net Quercetin, being more hydrophobic, has a stronger effect than the more hydrophilic rutin. researchgate.net The orientation of these flavonoids within the membrane also differs, with quercetin adopting a more tilted orientation compared to the flavonoid moiety of rutin. researchgate.net

The interaction of flavonoids with membranes can modulate membrane fluidity and order, which in turn can influence the function of membrane-associated proteins. nih.gov The ability of flavonoids to alter membrane properties has been correlated with their antioxidant, antitumor, and anti-inflammatory effects. nih.gov

Biosynthesis, Metabolism, and Enzymatic Pathways of Phosphatidylglycerols

De Novo Biosynthesis Pathways

The primary route for the synthesis of phosphatidylglycerol is the de novo pathway, which originates from precursors within the cell. This process is highly conserved across both prokaryotic and eukaryotic organisms.

The de novo biosynthesis of phosphatidylglycerol predominantly occurs via the CDP-diacylglycerol pathway. portlandpress.comwikipedia.org This pathway begins with phosphatidic acid (PA), a central intermediate in lipid synthesis. nih.gov In a reaction catalyzed by CDP-diacylglycerol synthase (CDS), PA reacts with cytidine (B196190) triphosphate (CTP) to form cytidine diphosphate-diacylglycerol (CDP-DAG), a high-energy intermediate. plos.orgwiley.comnih.gov This activation step is a critical juncture, directing PA away from triacylglycerol synthesis and towards the production of anionic phospholipids (B1166683) like phosphatidylinositol and phosphatidylglycerol. plos.orgfrontiersin.org

The synthesis of CDP-DAG primarily takes place at the endoplasmic reticulum (ER) in mammalian cells, with some activity also detected in mitochondrial membranes. wiley.comnih.gov In bacteria, this process is also a key step in the formation of all major phospholipids. nih.gov

Once CDP-DAG is formed, the pathway proceeds with the synthesis of phosphatidylglycerol phosphate (B84403) (PGP). wikipedia.org This reaction is catalyzed by PGP synthase (PgsA), which facilitates the condensation of CDP-DAG with sn-glycerol-3-phosphate (G3P). wikipedia.orgpnas.org During this step, the cytidine monophosphate (CMP) group is displaced, resulting in the formation of PGP. wikipedia.org

The final step in the de novo synthesis of PG is the dephosphorylation of PGP. wikipedia.org This hydrolysis reaction is carried out by a PGP phosphatase (PgpP), yielding the final product, phosphatidylglycerol. wikipedia.orgpnas.org In mammalian cells, PGP synthesis occurs in both the ER and mitochondria, followed by dephosphorylation to PG. wiley.com In bacteria like E. coli, three functionally redundant phosphatases (PgpA, PgpB, and PgpC) can perform this final step. nih.govpnas.org

Several key enzymes are indispensable for the de novo synthesis of phosphatidylglycerol.

CDP-Diacylglycerol Synthase (CDS): This enzyme catalyzes the rate-limiting step in the synthesis of CDP-DAG from phosphatidic acid and CTP. nih.gov In mammals, two isoforms, CDS1 and CDS2, are localized to the ER and are crucial for providing the CDP-DAG precursor for both phosphatidylinositol and phosphatidylglycerol synthesis. nih.govfrontiersin.org

Phosphatidylglycerol Phosphate (PGP) Synthase (PgsA): This integral membrane enzyme catalyzes the first committed step in PG synthesis, the formation of PGP from CDP-DAG and glycerol-3-phosphate. pnas.orgresearchgate.net PgsA is found in the membranes of both prokaryotic and eukaryotic cells. researchgate.net Structural studies of Staphylococcus aureus PgsA reveal a unique trifurcated amphipathic cavity where catalysis occurs at the interface between the membrane and the cytosol. researchgate.net This cavity accommodates the lipid substrate (CDP-DAG) and the product (PGP), with a lateral portal allowing for their entry and release from the membrane. researchgate.net

PGP Phosphatase (PgpP): This enzyme is responsible for the final step of PG synthesis, the dephosphorylation of PGP to PG. wikipedia.orgpnas.org In Gram-positive bacteria like Bacillus subtilis, a specific and essential phosphatase, PgpP, has been identified for this role. pnas.org In E. coli, this function is carried out by three different phosphatases (PgpA, PgpB, and PgpC), highlighting some diversity in the enzymatic machinery across different bacterial species. nih.govpnas.org

The following table summarizes the key enzymes involved in the de novo biosynthesis of phosphatidylglycerol.

Table 1: Key Enzymes in De Novo Phosphatidylglycerol Biosynthesis| Enzyme | Abbreviation | Function | Location (in Eukaryotes) |

|---|---|---|---|

| CDP-Diacylglycerol Synthase | CDS | Catalyzes the formation of CDP-diacylglycerol from phosphatidic acid and CTP. nih.gov | Endoplasmic Reticulum, Mitochondria wiley.comnih.gov |

| Phosphatidylglycerol Phosphate Synthase | PgsA | Catalyzes the synthesis of phosphatidylglycerol phosphate from CDP-diacylglycerol and glycerol-3-phosphate. pnas.orgresearchgate.net | Endoplasmic Reticulum, Mitochondria wiley.com |

| Phosphatidylglycerol Phosphate Phosphatase | PgpP | Catalyzes the dephosphorylation of phosphatidylglycerol phosphate to form phosphatidylglycerol. wikipedia.orgpnas.org | Endoplasmic Reticulum, Mitochondria wiley.com |

Remodeling and Modification Pathways

Following its initial synthesis, phosphatidylglycerol can undergo further modifications. These remodeling pathways are crucial for generating the diverse molecular species of PG required for various cellular functions and for adapting membrane composition to environmental changes. metwarebio.comwiley.com

Transesterification processes, also known as acyl chain remodeling, play a significant role in determining the final fatty acid composition of phosphatidylglycerol. wiley.comosti.gov This remodeling can occur after the initial synthesis of the PG molecule. The process involves the exchange of one or both fatty acids attached to the glycerol (B35011) backbone, often creating a lysophospholipid intermediate. wiley.comosti.gov For instance, in what is known as the Lands cycle in animal systems, phospholipases can remove a fatty acid, and the resulting lysophospholipid can then be reacylated by a lysophospholipid acyltransferase to incorporate a different fatty acid. wiley.comosti.gov

The saturation level of the acyl chains in phosphatidylglycerol is particularly important, for example, in the context of temperature adaptation in plants. oup.com Organisms often increase the degree of unsaturation in their membrane lipids at lower temperatures to maintain membrane fluidity. wiley.comosti.gov The specific positioning of saturated and unsaturated fatty acids on the glycerol backbone, such as in dioleoyl phosphatidylglycerol where both acyl chains are oleic acid, is achieved through these highly specific enzymatic processes. uu.nl

An alternative pathway for the synthesis of phosphatidylglycerol involves the enzymatic conversion of phosphatidylcholine (PC), a major phospholipid in many membranes. This reaction is catalyzed by phospholipase D (PLD). wikipedia.orggoogle.comresearchgate.net

PLD can catalyze a transphosphatidylation reaction. researchgate.netmdpi.com In the presence of a primary alcohol, such as glycerol, PLD transfers the phosphatidic acid moiety from phosphatidylcholine to the alcohol. google.comresearchgate.net This process displaces the choline (B1196258) headgroup from PC and attaches the glycerol headgroup, thereby forming phosphatidylglycerol. wikipedia.orggoogle.comresearchgate.net This pathway is a notable method for producing PG, especially for specific applications, and can be performed using PLD from various sources, including cabbage and Streptomyces species. researchgate.netwipo.int The efficiency of this conversion can be influenced by factors such as the concentration of glycerol and the specific PLD enzyme used. researchgate.net In some bacteria, a similar transphosphatidylation reaction catalyzed by cardiolipin (B10847521) synthase (ClsB) can convert phosphatidylethanolamine (B1630911) and glycerol into PG. nih.gov

In many bacteria, phosphatidylglycerol can be further modified by the addition of amino acids to its headgroup. mdpi.comnih.gov A prominent example is the synthesis of lysyl-phosphatidylglycerol (Lysyl-PG), which plays a crucial role in bacterial resistance to cationic antimicrobial peptides (CAMPs). mdpi.comoup.comnih.gov

The biosynthesis of Lysyl-PG is catalyzed by the enzyme MprF (Multiple Peptide Resistance Factor). mdpi.comoup.comoup.com MprF is a bifunctional protein that both synthesizes Lysyl-PG and then translocates it to the outer leaflet of the bacterial membrane. mdpi.comnih.govresearchgate.net The synthesis reaction involves the transfer of a lysine (B10760008) residue from a charged lysyl-tRNA molecule directly to the glycerol headgroup of phosphatidylglycerol. oup.comoup.com This modification introduces a positive charge to the otherwise anionic PG molecule, which helps to repel positively charged CAMPs from the bacterial surface. oup.comoup.comnih.gov The expression of the mprF gene is sufficient to confer Lysyl-PG production. oup.comoup.com

Some bacteria can also synthesize other aminoacyl-PGs, such as alanyl-phosphatidylglycerol (Ala-PG), using similar MprF-like enzymes, demonstrating a versatile strategy for membrane modification. nih.govnih.govpnas.org

The following table details the pathways for the modification of phosphatidylglycerol.

Table 2: Phosphatidylglycerol Modification Pathways| Pathway | Key Enzyme(s) | Substrates | Product | Significance |

|---|---|---|---|---|

| Acyl Chain Remodeling | Phospholipases, Acyltransferases | Phosphatidylglycerol, Fatty Acyl-CoAs | Phosphatidylglycerol with altered acyl chains | Adjusts membrane fluidity and function wiley.comosti.gov |

| Headgroup Exchange | Phospholipase D (PLD) | Phosphatidylcholine, Glycerol | Phosphatidylglycerol, Choline | Alternative PG synthesis route wikipedia.orgresearchgate.net |

| Lysinylation | MprF (Lysyl-PG Synthase) | Phosphatidylglycerol, Lysyl-tRNA | Lysyl-phosphatidylglycerol | Bacterial resistance to antimicrobial peptides oup.comoup.com |

Regulatory Mechanisms in Lipid Homeostasis

Cross-talk with Other Lipid Biosynthetic Pathways

The synthesis of various phospholipid classes is an interconnected and highly regulated process to maintain cellular lipid balance. nih.gov The regulation of phosphatidate phosphatase, an enzyme that produces diacylglycerol (DAG), a precursor for several phospholipids, is influenced by downstream products like CDP-diacylglycerol and cardiolipin, which up-regulate its activity. wikipedia.org This indicates a feedback mechanism where the accumulation of products from one branch of lipid synthesis can influence the flow of precursors into another.

In yeast, for instance, the synthesis of phosphatidylglycerol is linked to the metabolism of other major phospholipids like phosphatidylcholine (PtdCho) and phosphatidylinositol (PI). umich.edu The enzyme PGP synthase, which catalyzes the first committed step in cardiolipin biosynthesis, is subject to cross-pathway control. umich.edu This suggests a coordinated regulation of these pathways to ensure a harmonized production of different lipid species according to cellular needs.

The synthesis of major cell envelope components in bacteria, such as phospholipids, lipopolysaccharides (LPS), and peptidoglycan (PG), is also interconnected, with shared precursors. pnas.org For example, UDP-GlcNAc is a common precursor for both PG and LPS synthesis, and the flux towards either pathway is determined by the activity of specific enzymes. pnas.org Similarly, β-hydroxymyristoyl-ACP is a shared precursor between LPS and phospholipid synthesis. pnas.org This metabolic branching necessitates a coordinated regulation to ensure the balanced production of these essential cellular components.

Mitochondrial lipid homeostasis is also a focal point of cross-talk. In Candida albicans, alterations in mitochondrial-specific lipids like phosphatidylglycerol have been linked to changes in plasma membrane composition and cell wall integrity, suggesting a communication network between these organelles. plos.org Studies in yeast have shown that the absence of the phospholipase Isc1, which affects mitochondrial function, can be rescued by the deletion of Pgc1, a PG-specific phospholipase. biorxiv.org This functional interconnection between two different phospholipases underscores the intricate regulatory mechanisms that maintain lipid balance across different cellular compartments. biorxiv.org

The physical interaction between organelles through membrane contact sites is emerging as a crucial mechanism for lipid homeostasis. In budding yeast, the Pex30 protein, located at the endoplasmic reticulum (ER), is vital for maintaining ER membrane contact sites with both peroxisomes and vacuoles. rupress.org Deletion of PEX30 leads to defects in these contact sites and altered phosphatidic acid (PA) metabolism, highlighting the role of inter-organellar communication in regulating lipid balance. rupress.org

| Interacting Pathways | Key Molecules/Enzymes | Organism/System | Significance |

| Phospholipid Synthesis | Phosphatidate phosphatase, CDP-diacylglycerol, Cardiolipin | General | Feedback regulation of precursor flow. wikipedia.org |

| Phospholipid Synthesis | PGP synthase, Phosphatidylcholine, Phosphatidylinositol | Yeast | Coordinated regulation of major phospholipid classes. umich.edu |

| De Novo and Remodeling Pathways | CCT, Phosphatidylcholine | General | Dynamic balance between synthesis and degradation. nih.gov |

| Bacterial Cell Envelope Synthesis | UDP-GlcNAc, β-hydroxymyristoyl-ACP | Bacteria | Coordinated production of phospholipids, LPS, and peptidoglycan. pnas.org |

| Mitochondrial and Cellular Lipid Homeostasis | Phosphatidylglycerol, Isc1, Pgc1 | Yeast, C. albicans | Inter-organellar communication and functional rescue. plos.orgbiorxiv.org |

| Inter-organellar Communication | Pex30, Phosphatidic Acid | Budding Yeast | Role of membrane contact sites in lipid regulation. rupress.org |

Regulation of Enzyme Activity by DOPG

This compound (DOPG), as a specific molecular species of phosphatidylglycerol, can directly influence the activity of various enzymes, thereby playing a direct role in cellular regulation. This modulation of enzyme function is a key aspect of its physiological effects.

Anionic phospholipids, including phosphatidylglycerol, have been shown to activate certain enzymes involved in lipid biosynthesis. For instance, they can activate phosphatidylserine (B164497) synthase (PssA) and CTP:phosphocholine cytidylyltransferase (CCT), suggesting a role for membrane charge balance in regulating phospholipid homeostasis. royalsocietypublishing.org

In the context of photosynthetic organisms, the activity of monogalactosyldiacylglycerol (B12364196) (MGDG) synthase, a key enzyme in the synthesis of the major lipid component of thylakoid membranes, is enhanced in the presence of DOPG. researchgate.net This suggests a regulatory role for DOPG in maintaining the lipid composition of photosynthetic membranes.

Furthermore, studies on phospholipases have revealed direct regulatory interactions with phosphatidylglycerol. In yeast, the PG-specific phospholipase Pgc1 hydrolyzes PG to diacylglycerol (DAG) and glycerol-3-phosphate. biorxiv.org The substrate of Pgc1, PG itself, has been shown to inhibit the in vitro activity of another phospholipase, Isc1, as well as phosphatidylserine decarboxylase (Psd1), an important enzyme in phosphatidylethanolamine (PE) biosynthesis. biorxiv.org This indicates a complex interplay where the levels of PG can directly modulate the activity of enzymes involved in the metabolism of other lipids.

Conversely, the product of PG hydrolysis by Pgc1, which is diacylglycerol, can act as a feedback inhibitor of PG synthesis. biorxiv.org DAG competes with the substrate of phosphatidylglycerol phosphate (PGP) synthase (Pgs1), thereby inhibiting the overproduction of PG. biorxiv.org This feedback loop, where the product of a catabolic enzyme regulates the activity of a biosynthetic enzyme, is a crucial mechanism for maintaining PG homeostasis.

The activity of enzymes involved in the synthesis of PG itself can also be influenced by the acyl chain composition of their substrates. For example, the chloroplastic/mitochondrial CDP-diacylglycerol--glycerol-3-phosphate 3-phosphatidyltransferase 1 (PGPS1) from Arabidopsis thaliana exhibits higher activity with CDP-dipalmitoylglycerol compared to CDP-dioleoylglycerol. uniprot.org This substrate specificity can influence the molecular species of PG produced.

Beyond lipid metabolism, DOPG has been shown to have regulatory effects on inflammatory pathways. It can inhibit the activation of Toll-like receptors (TLRs), such as TLR2 and TLR4, which are involved in innate immune responses. medchemexpress.comnih.gov Specifically, DOPG has been found to inhibit the inflammatory mediator production by macrophages in response to heat shock protein B4 (HSPB4) activation of TLR2. medchemexpress.com This anti-inflammatory action of DOPG highlights its role as a signaling molecule that can modulate enzymatic cascades involved in immune signaling.

| Enzyme | Effect of DOPG/PG | System/Organism | Significance |

| Phosphatidylserine synthase (PssA) | Activation | General | Regulation of phospholipid synthesis by membrane charge. royalsocietypublishing.org |

| CTP:phosphocholine cytidylyltransferase (CCT) | Activation | General | Regulation of phospholipid synthesis by membrane charge. royalsocietypublishing.org |

| Monogalactosyldiacylglycerol (MGDG) synthase | Enhanced activity | Photosynthetic organisms | Regulation of thylakoid membrane lipid composition. researchgate.net |

| Isc1 (phospholipase) | Inhibition | Yeast | Cross-regulation between different phospholipase pathways. biorxiv.org |

| Phosphatidylserine decarboxylase (Psd1) | Inhibition | Yeast | Modulation of phosphatidylethanolamine biosynthesis. biorxiv.org |

| Phosphatidylglycerol phosphate (PGP) synthase (Pgs1) | Indirect inhibition by DAG (product of PG hydrolysis) | Yeast | Feedback inhibition of PG synthesis. biorxiv.org |

| Toll-like receptors (TLR2, TLR4) | Inhibition of activation | Human cells | Anti-inflammatory signaling. medchemexpress.comnih.gov |

Advanced Research Methodologies and Model Systems for Studying Dioleoyl Phosphatidylglycerol

Spectroscopic and Scattering Techniques

Spectroscopic and scattering methods are pivotal in elucidating the structural and dynamic characteristics of DOPG membranes. They offer non-invasive ways to probe the architecture of lipid assemblies in various environments.

Small Angle X-ray Scattering (SAXS) for Structural Analysis

Small-Angle X-ray Scattering (SAXS) is a powerful technique for characterizing the nanostructure of DOPG-containing lipid assemblies. It provides information on the shape, size, and electron density distribution of particles in solution, making it ideal for studying lipid vesicles and liquid crystalline phases.